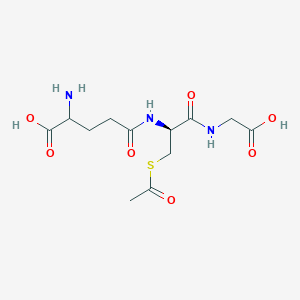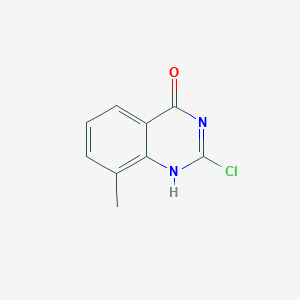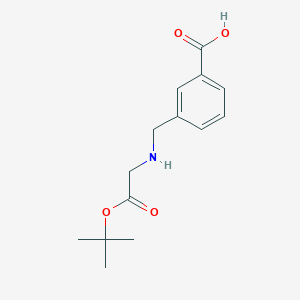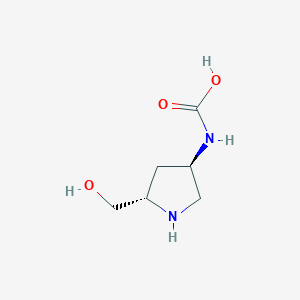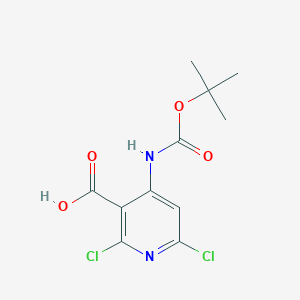
4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid
Overview
Description
4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid is a useful research compound. Its molecular formula is C11H12Cl2N2O4 and its molecular weight is 307.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regiocontrol in Synthesis : The synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and 4-(tert-butoxycarbonylamino) analogues involves reacting 3,5-difluoroaniline derivatives with butyllithium and methyl chloroformate. The regiocontrol of metallation is directed by fluorine rather than by the amide substituent (Thornton & Jarman, 1990).
Synthesis of Amino Acid Derivatives : (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, a derivative, has been synthesized for potential applications in organic chemistry and biochemistry (Linder, Steurer, & Podlech, 2003).
Intermediate in Synthesis of Bulgecinine : An efficient synthesis method for Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, a key intermediate in the synthesis of bulgecinine, has been developed (Holt et al., 2002).
Synthesis of 4H-1,2,4-Triazoles : The synthesis of 4-tertutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles from ester tert-butoxycarbonylhydrazones has been explored, highlighting the compound's potential in the production of triazoles (Lkizler, Demirbas, & Lkizler, 1996).
Synthesis of Protected Diamines : The preparation of Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, using di-tert-butyl dicarbonate, has been demonstrated. This synthesis route is important for the creation of protected diamines (Mattingly, 1990).
Phenylalanine Derivative Synthesis : A stereocontrolled synthesis method for hydroxyethylene dipeptide isosteres, such as 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, has been developed, showcasing its relevance in peptide research (Nadin et al., 2001).
Sitagliptin Intermediate Synthesis : Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. This process illustrates the compound's application in pharmaceutical synthesis (Zhang Xingxian, 2012).
Agricultural Applications : The preparation and structural confirmation of 4-substituted anilides of 2,6- and 5,6- dichloronicotinic acid for potential use as herbicidal, pesticidal, or fungicidal agents has been investigated (Setliff & Soman, 1992).
properties
IUPAC Name |
2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(13)7(5)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWORYBDTZLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



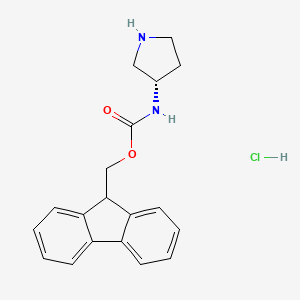
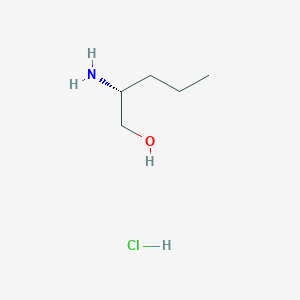
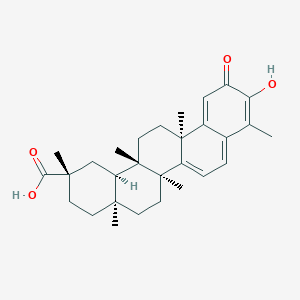
![4-[(1S)-1-azaniumylethyl]benzoate](/img/structure/B7981679.png)
![2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B7981681.png)
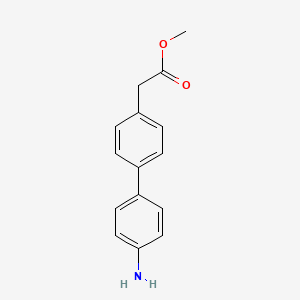
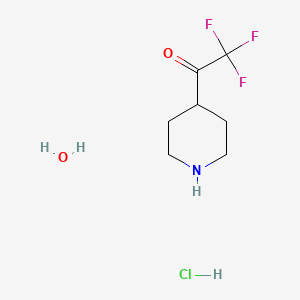
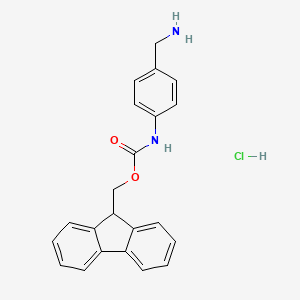
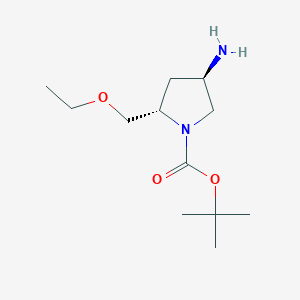
![7-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B7981716.png)
